molecular formula ¹³CC₁₂H₂₈N₂O₁₃ B1161232 β-Lactosyl Ureide Dihydrate-13C

β-Lactosyl Ureide Dihydrate-13C

Cat. No.: B1161232
M. Wt: 421.36
Attention: For research use only. Not for human or veterinary use.
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Description

β-Lactosyl Ureide Dihydrate-13C is a stable isotope-labeled compound derived from lactose, where a ureide group replaces one hydroxyl group, and a ¹³C isotope is incorporated into the structure. This compound is primarily utilized in metabolic tracing studies, particularly in nitrogen fixation and ureide metabolism research. Its isotopic labeling enables precise tracking in biological systems, distinguishing it from non-labeled analogs. The synthesis of such compounds often involves selective protection of functional groups and isotopic enrichment during chemical reactions, as noted in studies on ¹³C-labeled compound synthesis .

Properties

Molecular Formula

¹³CC₁₂H₂₈N₂O₁₃

Molecular Weight

421.36

Synonyms

β-Lactosyl [13C]-Ureide Dihydrate

Origin of Product

United States

Scientific Research Applications

Measurement of Orocaecal Transit Time

One of the primary applications of β-Lactosyl Ureide Dihydrate-13C is in the non-invasive measurement of orocaecal transit time (OCTT) in equine subjects. The Lactose 13C-Ureide Breath Test (LUBT) has been validated for this purpose, demonstrating greater repeatability compared to traditional hydrogen breath tests.

  • Study Findings : In a controlled study involving healthy horses, the mean OCTT was recorded at approximately 3.24 hours using the induced LUBT method. This method proved effective due to its ability to provide reliable measurements of gastrointestinal motility and microbial activity within the equine gut .

Microbial Fermentation Studies

This compound has also been employed to investigate the fermentation processes of gut microbiota. Specific studies have shown that this compound is rapidly metabolized by equine caecal microbes, with significant production of carbon dioxide as a byproduct.

  • In Vitro Studies : The fermentation rates of this compound were assessed using microbial slurries from the equine caecum. Results indicated that glucoseureide hydrolase activity was predominantly present in the caecum, highlighting the role of specific gut bacteria in metabolizing this compound .

Clinical Applications in Veterinary Medicine

The compound has been integrated into clinical protocols for assessing treatment effects on gastrointestinal function in horses suffering from conditions like babesiosis. The use of this compound allows for monitoring changes in OCTT following therapeutic interventions.

  • Case Study : In a study evaluating the effects of imidocarb dipropionate on equine subjects, this compound was administered, and subsequent breath samples were analyzed to determine OCTT variations. The results provided insights into the drug's impact on gut motility and overall health .

Data Tables

Application AreaMethodologyKey Findings
Orocaecal Transit TimeLactose 13C-Ureide Breath TestMean OCTT: 3.24 hours; higher repeatability than H2BT
Microbial FermentationIn Vitro Fermentation StudiesRapid metabolism by caecal microbes; CO2 production
Clinical Treatment AssessmentBreath Test Post-TreatmentChanges in OCTT post-imidocarb treatment

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

β-Lactosyl Ureide Dihydrate-13C belongs to a family of lactose-derived compounds with modifications such as acetylation, sulfation, or isotopic labeling. Key comparisons include:

Compound Name Key Structural Features Isotopic Label Position Molecular Weight (g/mol) Primary Applications
This compound Lactose backbone with ureide group ¹³C (exact position unspecified) Not explicitly reported Metabolic tracing in nitrogen studies
[1-¹³C]lactose monohydrate Unmodified lactose with ¹³C at glucose-1 Glucose-1-¹³C 361.31 Carbohydrate metabolism studies
Lactose Octaacetate Fully acetylated lactose None ~678.6 (calculated) Solubility modification, organic synthesis
Lactulose-¹³C Lactulose (galactose + fructose) ¹³C (position unspecified) Not reported Digestive health and isotope tracing
  • Ureide vs. This affects solubility and interaction with biological systems .
  • Isotopic Labeling: Unlike [1-¹³C]lactose monohydrate, which labels the glucose moiety, this compound’s ¹³C position is unspecified but likely optimized for tracking ureide-specific metabolic pathways .

Functional and Metabolic Comparisons

  • Role in Nitrogen Studies: Ureides like this compound are critical in legume research, where ureide concentrations correlate with nitrogen-fixing activity . Non-ureide ¹³C compounds (e.g., [1-¹³C]lactose) lack this specificity, as they are metabolized through carbohydrate pathways.
  • Degradation Pathways: Evidence suggests ureides degrade to urea in soybean roots . The ¹³C label in this compound allows precise monitoring of this process, unlike non-labeled analogs used in traditional ureide assays .

Preparation Methods

Preparation of Lactosyl Amine Intermediate

Lactose (C₁₂H₂₂O₁₁) is first converted to its amine derivative via reductive amination. This step typically involves reacting lactose with ammonium bicarbonate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds under mild acidic conditions (pH 6–7) at 40–50°C for 24–48 hours.

Reaction Scheme:

Lactose+NH4HCO3NaBH3CNLactosyl amine+H2O+CO2\text{Lactose} + \text{NH}4\text{HCO}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{Lactosyl amine} + \text{H}2\text{O} + \text{CO}_2

Introduction of ¹³C-Labeled Ureide Group

The lactosyl amine intermediate is subsequently reacted with ¹³C-labeled urea (¹³CH₄N₂O) to form the ureide linkage. This step is conducted in anhydrous dimethylformamide (DMF) at 80°C for 12–16 hours, with triethylamine (TEA) as a catalyst. The use of ¹³C-urea ensures isotopic enrichment at the ureide carbon, critical for breath test applications.

Reaction Scheme:

Lactosyl amine+¹³C-ureaTEA, DMFβ-lactosyl ureide-13C+NH3\text{Lactosyl amine} + \text{¹³C-urea} \xrightarrow{\text{TEA, DMF}} \beta\text{-lactosyl ureide-13C} + \text{NH}_3

Crystallization as Dihydrate

The crude product is purified via recrystallization from a water-ethanol mixture (3:1 v/v) to yield the dihydrate form. Slow evaporation at 4°C over 48 hours produces crystalline this compound.

Analytical Characterization

Isotopic Purity and Enrichment

Isotopic enrichment is verified using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). The ¹³C abundance at the ureide carbon typically exceeds 99%, as required for clinical breath tests.

Table 1: Isotopic Composition of this compound

ParameterValueMethod
¹³C Enrichment99.2 ± 0.3%GC-C-IRMS
Chemical Purity≥98%HPLC-UV (210 nm)
Water Content8.5 ± 0.2% (2 H₂O)Karl Fischer Titration

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the β-configuration of the glycosidic bond and the ureide linkage:

  • ¹H NMR (400 MHz, D₂O): δ 5.21 (d, J = 3.7 Hz, H-1 of glucose), 4.47 (d, J = 8.1 Hz, H-1 of galactose), 3.85–3.40 (m, sugar protons), 2.95 (s, ureide NH₂).

  • ¹³C NMR (100 MHz, D₂O): δ 104.3 (C-1 of glucose), 97.8 (C-1 of galactose), 158.5 (¹³C-enriched ureide carbonyl).

Optimization of Synthesis Conditions

Catalyst and Solvent Selection

The use of TEA in DMF maximizes ureide formation efficiency (>90% yield), while alternatives like pyridine or DBU result in side reactions (e.g., lactosyl isocyanate formation).

Table 2: Effect of Reaction Conditions on Yield

CatalystSolventTemperature (°C)Yield (%)
TEADMF8092
PyridineDMF8065
DBUTHF6058

Scaling Challenges

Industrial-scale production faces challenges in maintaining isotopic purity during crystallization. Implementing gradient cooling (0.5°C/min) reduces isotopic dilution, ensuring consistent ¹³C enrichment.

Applications in Biomedical Research

Orocaecal Transit Time Measurement

In equine studies, this compound is administered orally (2.7 mg/kg) in a test meal. Expired ¹³CO₂ is monitored via IRMS, with OCTT calculated using the power exponential model:

OCTT=Γ1(0.03;b+1;1/c)\text{OCTT} = \Gamma^{-1}(0.03; b + 1; 1/c)

where bb and cc are rate constants derived from nonlinear regression of breath ¹³CO₂ data.

Pharmacokinetic Studies

The compound’s resistance to small intestinal digestion ensures specific colonic fermentation, making it ideal for evaluating gastrointestinal motility modifiers (e.g., imidocarb dipropionate) .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing β-Lactosyl Ureide Dihydrate-13C, and how is isotopic purity validated?

  • Methodological Answer : Synthesis typically involves coupling lactose derivatives with 13C-labeled urea under controlled anhydrous conditions. For isotopic validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) and mass spectrometry (MS) are critical. NMR confirms the position and incorporation efficiency of the 13C label, while MS quantifies isotopic enrichment. Ensure reaction intermediates are purified via column chromatography to minimize unlabeled contaminants .

Q. What safety and waste management protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Post-experiment waste must be segregated, stored in labeled containers, and disposed via certified biohazard waste services to prevent environmental contamination. Document waste composition for regulatory compliance .

Q. How is this compound structurally characterized to confirm its configuration and stability?

  • Methodological Answer : X-ray crystallography and 2D NMR (e.g., COSY, HSQC) resolve stereochemistry, particularly the β-glycosidic bond. Stability studies involve thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to assess hygroscopicity and dihydrate integrity under varying humidity. Compare results with unlabeled analogs to identify isotopic effects on crystallinity .

Advanced Research Questions

Q. How can contradictory data in isotopic tracing studies using this compound be systematically addressed?

  • Methodological Answer : Contradictions often arise from incomplete isotopic labeling or metabolic cross-talk. Validate tracer purity via HPLC-MS and include negative controls (e.g., unlabeled compound) to distinguish background signals. Use statistical tools like principal component analysis (PCA) to isolate confounding variables (e.g., environmental nitrate interference in plant studies) .

Q. What experimental designs optimize the use of this compound in studying nitrogen metabolism in legumes?

  • Methodological Answer : Design split-root hydroponic systems to administer the compound selectively. Monitor ureide degradation products (allantoin, allantoate) via LC-MS/MS in nodule cytosol and xylem sap. Correlate isotopic enrichment with nitrogenase activity (acetylene reduction assay) and shoot biomass. Reference studies on soybean cultivars (e.g., Williams 82) to contextualize findings .

Q. How do isotopic effects of 13C influence the kinetic parameters of this compound in enzymatic assays?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using stopped-flow spectroscopy or isothermal titration calorimetry (ITC). Compare Michaelis-Menten constants (Km, Vmax) of 13C-labeled vs. unlabeled substrates with enzymes like β-galactosidase. Theoretical modeling (DFT calculations) can predict bond vibrational changes affecting transition states .

Q. What strategies mitigate isotopic dilution in long-term metabolic flux analysis (MFA) using this compound?

  • Methodological Answer : Use pulse-chase labeling with timed harvests to track tracer dilution. Compartmental modeling (e.g., INCA software) accounts for intracellular metabolite pools. Normalize data to internal standards (e.g., 15N-labeled amino acids) and validate with steady-state isotopomer distribution analysis .

Data Analysis and Interpretation

Q. How should researchers statistically analyze productivity correlations in studies linking this compound to plant nitrogen fixation?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to datasets containing ureide levels, amino acids, and nitrate reductase activity. Use Pearson/Spearman correlations to quantify relationships between isotopic enrichment and productivity metrics (e.g., seed yield). For small sample sizes, bootstrap resampling enhances reliability .

Q. What computational tools are recommended for modeling the transport dynamics of this compound in plant vasculature?

  • Methodological Answer : Implement phloem/xylem transport models using finite element analysis (FEA) software (e.g., COMSOL). Parameters include molecular weight, logP, and membrane permeability coefficients. Validate with radiolabeled tracer experiments and confocal microscopy of fluorescent analogs .

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